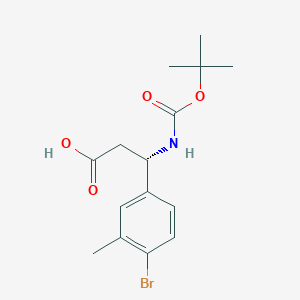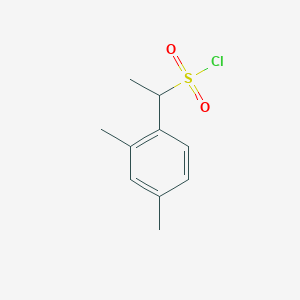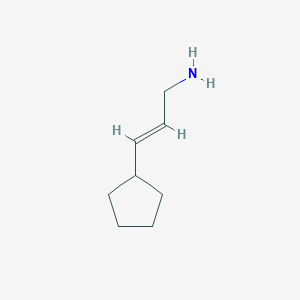
3-Cyclopentylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylprop-2-en-1-amine is an organic compound with the molecular formula C8H15N. It is characterized by the presence of a cyclopentyl group attached to a prop-2-en-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propargylamine under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via nucleophilic addition, followed by a reduction step to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of a precursor compound. This method ensures high yield and purity of the final product. The process is optimized for large-scale production, with careful control of temperature, pressure, and catalyst selection .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
3-Cyclopentylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 3-Cyclopentylprop-2-en-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or as an inhibitor for specific enzymes. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Lacks the prop-2-en-1-amine moiety.
Propargylamine: Lacks the cyclopentyl group.
Cyclopentylpropyne: Similar structure but with a triple bond instead of a double bond
Uniqueness
3-Cyclopentylprop-2-en-1-amine is unique due to the combination of a cyclopentyl group and a prop-2-en-1-amine moiety.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(E)-3-cyclopentylprop-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5,7,9H2/b6-3+ |
InChI Key |
NPSYQBXUKHCBHD-ZZXKWVIFSA-N |
Isomeric SMILES |
C1CCC(C1)/C=C/CN |
Canonical SMILES |
C1CCC(C1)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


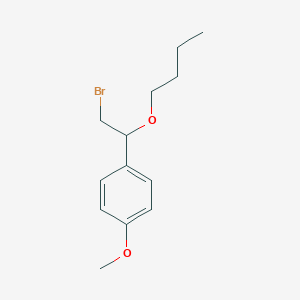

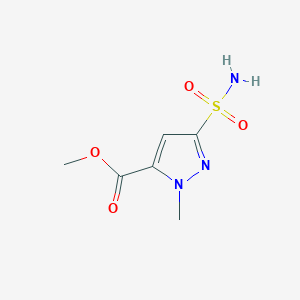

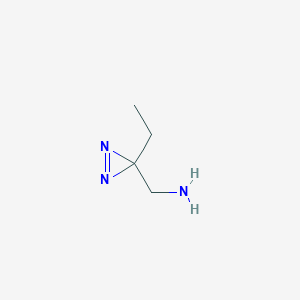
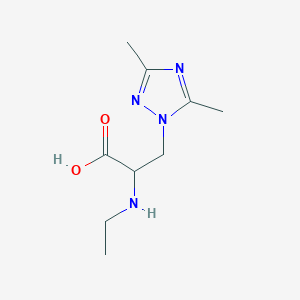
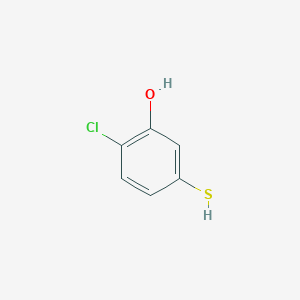
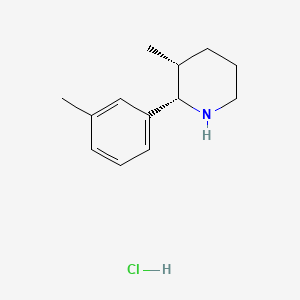
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)

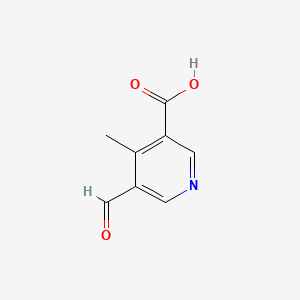
![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B13631242.png)
